molecular formula C8H17ClN2O2 B8249999 (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

Cat. No.: B8249999
M. Wt: 208.68 g/mol
InChI Key: LEYCKNOEJUXTAL-RGMNGODLSA-N
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Description

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a piperidine ring. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-hydroxypiperidine with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

(S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-6(9)8(12)10-4-2-7(11)3-5-10;/h6-7,11H,2-5,9H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCKNOEJUXTAL-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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